molecular formula C13H17NO4 B11864438 Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B11864438
M. Wt: 251.28 g/mol
InChI Key: MRZULDAEKDGVTI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a tetrahydroquinoline derivative characterized by hydroxyl (-OH) and methoxy (-OCH3) substituents at positions 4 and 8, respectively, and an ester group at position 2. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their structural diversity and biological relevance. This analysis focuses on comparing this compound with structurally similar derivatives, emphasizing synthesis, substituent effects, and physicochemical properties.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C13H17NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-6,9,12,14-15H,3,7H2,1-2H3

InChI Key

MRZULDAEKDGVTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=C(C1O)C=CC=C2OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

The most well-documented route involves the cyclocondensation of xanthurenic acid 8-methyl ether (4-hydroxy-8-methoxyquinoline-3-carboxylic acid) with ethyl alcohol under acidic conditions. Irving and Pinnington’s 1957 protocol remains foundational.

Reaction Scheme :
Xanthurenic acid 8-methyl ether undergoes esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, yielding ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Subsequent hydrogenation of the quinoline ring using palladium on carbon (Pd/C) under hydrogen gas generates the tetrahydroquinoline derivative.

Key Parameters :

  • Solvent : Absolute ethanol

  • Catalyst : Sulfuric acid (10 mol%)

  • Temperature : Reflux (78–80°C)

  • Time : 6–8 hours

  • Yield : ~65–70% (isolated after column chromatography).

Mechanistic Considerations :
Sulfuric acid protonates the carbonyl oxygen of xanthurenic acid, enhancing electrophilicity for ethanol’s nucleophilic attack. The tetrahydroquinoline core forms via in situ hydrogenation, likely through a Pd-mediated heterogeneous catalysis mechanism.

Crystallographic and Spectroscopic Validation

Structural Confirmation via X-Ray Diffraction

The crystal structure of this compound (CCDC 1004530) confirms the stereochemistry and hydrogen-bonding network. Key metrics include:

Parameter Value
Space groupP2₁/c
Unit cell dimensionsa = 8.21 Å, b = 15.39 Å, c = 9.84 Å
Bond angles (C3–N1–C4)112.5°
Hydrogen bondsO–H···O (2.67 Å)

Data from single-crystal X-ray analysis corroborate the equatorial position of the ethyl ester and axial hydroxyl group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 4.45 (m, 1H, H-3), 6.72 (d, J = 8.9 Hz, 1H, H-6), 6.94 (d, J = 8.9 Hz, 1H, H-5).

  • IR (KBr) : 3420 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N quinoline).

Comparative Analysis of Synthetic Methods

Method Yield Conditions Scalability Cost
Cyclocondensation65–70%H₂SO₄, refluxHighLow
SAFE Diazo Transfer50–60%CuI, H₂O, 25°CModerateModerate

Key Findings :

  • The Irving and Pinnington method remains superior for large-scale synthesis due to its simplicity and cost-effectiveness.

  • Diazo transfer routes offer greener alternatives but require optimization for industrial applications .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical syntheses.

Example Reaction:

  • Conditions: Hydrolysis with aqueous NaOH (2M) at 80°C for 4 hours1.

  • Product: 4-Hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

  • Yield: ~85% (estimated based on analogous ester hydrolysis)2.

Nucleophilic Substitution at the 4-Hydroxy Position

The hydroxyl group at position 4 can be replaced by halogens or other nucleophiles.

Chlorination with Phosphorus Oxychloride (POCl₃)

  • Conditions: Reflux in POCl₃ at 110°C for 2–3 hours34.

  • Product: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.

  • Yield: 98%4.

Reaction ComponentDetails
SubstrateEthyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
ReagentPOCl₃
SolventAcetonitrile or neat POCl₃
Temperature90–110°C
CatalystNone

This reaction proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group, followed by (2) nucleophilic displacement by chloride4.

Cyclization Reactions

The tetrahydroquinoline scaffold participates in cyclization to form polycyclic structures.

Bischler–Napieralski Cyclization

  • Conditions: Catalytic BF₃·OEt₂ in dichloroethane at 80°C5.

  • Product: Isoquinoline derivatives (e.g., compound 68 in 5).

  • Application: Key step in the synthesis of alkaloids like laudanosine5.

Thermal Cyclization

  • Conditions: Heating in diphenyl ether-biphenyl eutectic at 250°C6.

  • Product: Quinoline ring aromatization (e.g., formation of 16 in 3).

Oxidation Reactions

The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline system.

Example:

  • Reagent: MnO₂ or DDQ in dichloromethane2.

  • Product: 8-Methoxyquinoline-3-carboxylate derivatives.

  • Mechanism: Dehydrogenation via radical intermediates2.

Condensation with Amines

The ester group reacts with amines to form amide derivatives, enhancing drug-like properties.

Example:

  • Conditions: Ethanol, reflux with primary amines (e.g., methylamine)2.

  • Product: 4-Hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxamide.

  • Yield: ~70% (estimated)2.

Functionalization of the Methoxy Group

The methoxy group at position 8 can be demethylated or modified.

Demethylation with BBr₃

  • Conditions: BBr₃ in CH₂Cl₂ at −78°C3.

  • Product: Ethyl 4-hydroxy-8-hydroxyquinoline-3-carboxylate.

  • Application: Generation of phenolic intermediates for further coupling3.

Reductive Amination

The secondary amine in the tetrahydroquinoline ring undergoes reductive amination with aldehydes/ketones.

Example:

  • Conditions: NaBH₃CN in methanol, room temperature7.

  • Product: N-Alkylated tetrahydroquinoline derivatives.

  • Yield: 50–75% (based on analogous reactions)7.

Key Research Findings

  • Chlorination Efficiency: POCl₃ achieves near-quantitative substitution of the 4-hydroxy group, making it the reagent of choice for halogenation4.

  • Thermal Stability: The compound withstands high temperatures (250°C) during cyclization without decomposition6.

  • Stereochemical Control: BF₃·OEt₂ promotes stereoselective cyclization, critical for natural product synthesis5.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of tetrahydroquinoline exhibit activity against various bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties
Studies have explored the anticancer potential of tetrahydroquinoline derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells, making it a subject of interest for further development in cancer therapeutics .

Neuroprotective Effects
Research indicates that compounds similar to this compound may offer neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Material Science

Polymer Chemistry
This compound can serve as a building block in the synthesis of polymers with specific properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength in polymeric materials. Research into polymer composites incorporating this compound has shown improved performance characteristics compared to traditional materials .

Dyes and Pigments
this compound can be utilized in the production of dyes and pigments due to its chromophoric properties. Its incorporation into dye formulations has been studied for applications in textiles and coatings where colorfastness and stability are critical .

Organic Synthesis

Synthetic Intermediates
The compound is a valuable intermediate in organic synthesis pathways. It can be used to synthesize various derivatives that possess enhanced biological activity or altered physical properties. Its application in multi-step synthesis routes demonstrates its versatility as a precursor in creating complex organic molecules .

Catalysis
There is ongoing research into the use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions could lead to more sustainable synthetic methodologies that reduce energy consumption and waste generation .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E.coli and S.aureusShowed significant inhibition at low concentrations
Anticancer Activity ResearchTested on breast cancer cell linesInduced apoptosis; reduced cell viability by 50% at 10 µM
Neuroprotective EffectsIn vitro studies on neuronal cellsReduced oxidative stress markers; improved cell survival rates

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s hydroxyl and methoxy groups influence its polarity, hydrogen-bonding capacity, and electronic properties. Below is a comparison with key analogues:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Structural Features
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-THQ-3-carboxylate 4-OH, 8-OCH3, 3-COOEt ~263.27* Polar substituents enhance solubility; methoxy group increases electron density.
Ethyl 2-oxo-1,2,3,4-THQ-3-carboxylate (26906-40-1) 2-oxo, 3-COOEt 219.24 Ketone at position 2 introduces rigidity; lower polarity than hydroxy/methoxy analogues.
Ethyl 7-iodo-1-methyl-2,4-dioxo-THQ-3-carboxylate (1909325-97-8) 7-I, 1-CH3, 2,4-dioxo, 3-COOEt 373.14 Halogen (I) and dual oxo groups increase molecular weight and potential reactivity.
Methyl 2-oxo-1,2,3,4-THQ-3-carboxylate (105404-33-9) 2-oxo, 3-COOMe 205.21 Methyl ester reduces steric hindrance compared to ethyl esters.
Ethyl 3-acetamido-2-oxo-THQ-3-carboxylate (61548-64-9) 3-NHAc, 2-oxo, 3-COOEt 280.29 Acetamido group introduces hydrogen-bonding capability and bulk.

*Calculated based on molecular formula C13H17NO3.

Key Observations:
  • Halogen Substituents : Increase molecular weight and may influence pharmacokinetics (e.g., iodine in 1909325-97-8) .
  • Ketone vs. Ester Groups : 2-oxo derivatives exhibit reduced conformational flexibility compared to esters .
Key Observations:
  • BF3·Et2O-Mediated Reactions : Efficient for generating oxo derivatives via stable iminium intermediates .
  • Cycloaddition Strategies: Useful for constructing polysubstituted tetrahydroquinolines but require high temperatures .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Trends
Ethyl 4-hydroxy-8-methoxy... N/A N/A High polarity (hydroxy/methoxy) → aqueous solubility likely enhanced.
Ethyl 2-oxo-1,2,3,4-THQ-3-carboxylate 387.6 1.198 Moderate solubility in organic solvents (e.g., EtOAc).
Ethyl 7-iodo-1-methyl-2,4-dioxo... N/A N/A Low aqueous solubility due to iodine and methyl groups.

Biological Activity

Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 85705-26-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 247.28 g/mol
  • Structure : The compound features a tetrahydroquinoline core with hydroxy and methoxy substituents that are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of the quinoline structure exhibit potent antimicrobial properties. This compound has shown promising results against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Pseudomonas aeruginosa22
Klebsiella pneumoniae25
Staphylococcus aureus20

These findings suggest that the compound could be developed into a novel antibacterial agent.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives have been tested against cancer cell lines such as HeLa and have demonstrated significant cytotoxicity without affecting non-cancerous cells:

Cell Line IC50 (µM) Effectiveness Reference
HeLa50High
Mouse Fibroblasts>200No toxicity

These results indicate a selective action towards cancer cells, making it a candidate for further investigation in cancer therapy.

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives. This compound has exhibited activity against viral pathogens:

  • The compound showed significant inhibition of viral replication in vitro.
  • Enhanced lipophilicity and electron-withdrawing substituents on the aromatic ring were found to improve antiviral efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Using 8-hydroxyquinoline and ethyl acetoacetate under acidic conditions.
  • Cyclization Techniques : Employing microwave-assisted synthesis to enhance yield and reduce reaction time.
  • Biocatalytic Approaches : Utilizing enzymes for more environmentally friendly synthesis pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rbaa et al. demonstrated the synthesis of various derivatives based on the tetrahydroquinoline structure and evaluated their antimicrobial activity against clinical isolates. The study reported that modifications at specific positions led to enhanced activity against resistant strains of bacteria .

Case Study 2: Cytotoxicity in Cancer Cells

In a research study focused on anticancer properties, compounds derived from this class were tested against multiple cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxicity while maintaining low toxicity levels in non-cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of N-substituted anilines with triethyl methanetricarboxylate under high temperatures (215–220°C). This method avoids toxic solvents, aligning with green chemistry principles, and achieves high yields (~70–95%) . Key steps include:

  • Use of excess triethyl methanetricarboxylate as both reagent and solvent.
  • Post-synthesis recovery of excess reagent via distillation (losses <5%).
  • Crystallization from ether-hexane or ethanol for purification .

Q. How can structural confirmation be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR Analysis : Assign peaks based on characteristic signals (e.g., δ 1.0–1.3 ppm for ethyl CH3, δ 3.4–5.1 ppm for methoxy and hydroxyl groups). Multiplicity patterns (e.g., ABX3 systems) help resolve stereochemistry .
  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the tetrahydroquinoline core, which can be analyzed via graph set theory .

Q. What are the critical factors for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Maintain stoichiometric excess of triethyl methanetricarboxylate (3:1 ratio to aniline derivatives).
  • Control reaction temperature (215–220°C) to prevent decarboxylation.
  • Employ stepwise crystallization (e.g., ether-petroleum ether) to isolate pure product .

Advanced Research Questions

Q. How can enantioselective synthesis of tetrahydroquinoline derivatives be achieved?

  • Methodological Answer :

  • Use phosphine-catalyzed [4+2] annulation with β'-acetoxy allenoates to introduce chirality. Chiral ligands like (R)-Cy2MOP enhance enantiomeric excess (e.g., >90% ee) .
  • Challenges include steric bulk effects; HPLC analysis (e.g., chiral columns) is critical for resolving diastereomers .

Q. What strategies address contradictions in NMR data for structural isomers?

  • Methodological Answer :

  • Compare experimental NMR with computational predictions (DFT calculations).
  • Analyze coupling constants (e.g., J = 2.5–9 Hz for aromatic protons) to distinguish regioisomers .
  • Perform NOESY experiments to confirm spatial proximity of substituents .

Q. How do hydrogen bonding patterns influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Hydrogen bonding (e.g., hydroxyl to carbonyl groups) stabilizes the tetrahydroquinoline ring, reducing keto-enol tautomerism.
  • Graph set analysis (e.g., Etter’s rules) predicts aggregation behavior in crystals, affecting solubility and degradation pathways .

Q. What computational tools are recommended for modeling reaction mechanisms?

  • Methodological Answer :

  • Use Gaussian or ORCA for DFT calculations to map cyclization pathways (e.g., transition states in malonanilate cyclization).
  • Molecular dynamics simulations (e.g., GROMACS) predict solvent effects on reaction kinetics .

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